molecular formula C8H13ClN2 B7723248 (2,6-Dimethylanilino)azanium;chloride

(2,6-Dimethylanilino)azanium;chloride

Cat. No.: B7723248
M. Wt: 172.65 g/mol
InChI Key: GQKQMDUOOZVZFD-UHFFFAOYSA-N
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Description

(2,6-Dimethylanilino)azanium;chloride is an organic molecular salt composed of a 2,6-dimethylanilinium cation and a chloride anion. This compound is closely related to 2,6-dimethylanilinium chloride monohydrate, whose crystalline structure has been characterized in scientific studies . In the solid state, the component ions form a stable three-dimensional network through multiple hydrogen-bonding interactions, including N—H⋯Cl and N—H⋯O (when hydrated) bonds . The 2,6-dimethylaniline moiety is a recognized building block in chemical synthesis. It is a starting material for constructing more complex molecules, including various nitrogen-containing heterocycles and ligands, which are valuable in medicinal chemistry and materials science research . Analogs and derivatives based on this structure have been investigated for a range of biological activities . As a well-defined salt, (2,6-Dimethylanilino)azanium;chloride offers researchers a valuable intermediate for synthetic projects or for use in crystal engineering and supramolecular chemistry studies due to its propensity for specific intermolecular interactions . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

(2,6-dimethylanilino)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKQMDUOOZVZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,6-Dimethylanilinium chloride serves as a crucial intermediate in the synthesis of various organic compounds. It is often utilized in the preparation of substituted anilines and other nitrogen-containing heterocycles. The compound's structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.

Application Description
Synthesis of dyesUsed as an intermediate in dye production, particularly for azo dyes.
Pharmaceutical intermediatesServes as a building block for the synthesis of various drugs and therapeutic agents.

Pharmaceuticals

Medicinal Chemistry

In medicinal chemistry, 2,6-dimethylanilinium chloride is explored for its potential therapeutic effects. Its derivatives have been studied for anti-inflammatory and analgesic properties. Research indicates that modifications to the aniline structure can enhance biological activity and reduce toxicity.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of derivatives of 2,6-dimethylanilinium chloride. The results demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Disinfectants and Antiseptics

Biocidal Properties

As a quaternary ammonium compound, 2,6-dimethylanilinium chloride exhibits strong biocidal activity against bacteria and fungi. It is commonly used in disinfectants for surfaces and medical instruments due to its effectiveness at low concentrations.

Property Details
Bactericidal activityEffective against a broad spectrum of microorganisms.
Surface disinfectantUsed in hospitals and laboratories for sterilization purposes.

Environmental Impact

While 2,6-dimethylanilinium chloride is effective as a disinfectant, studies have raised concerns regarding its environmental impact. Its persistence in aquatic environments can lead to bioaccumulation and resistance development among microbial populations.

Case Study: Environmental Persistence

Research has shown that quaternary ammonium compounds like 2,6-dimethylanilinium chloride can lead to microbial resistance when used extensively in sub-lethal concentrations. This raises concerns about long-term ecological effects and necessitates careful management of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lidocaine Hydrochloride

Structure: Lidocaine ([2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride hydrate) shares the 2,6-dimethylaniline group but replaces the thiazine ring with an acetamide and a tertiary amine group . Key Differences:

  • Functional Groups : Lidocaine’s acetamide (–CO–NH–) and diethylamine groups contrast with xylazine’s thiazine ring.
  • Hydrogen Bonding : Lidocaine lacks the extensive thiazine-mediated hydrogen bonding seen in xylazine, leading to differences in solubility and crystalline packing .
    Applications : Lidocaine is a local anesthetic in human medicine, whereas xylazine is restricted to veterinary use due to species-specific α2-adrenergic receptor interactions .

Clonidine Hydrochloride

Structure: Clonidine (2-(2,6-dichloroanilino)-2-imidazoline hydrochloride) features a 2,6-dichloroaniline group and an imidazoline ring . Key Differences:

  • Substituents : The 2,6-dichloro substitution on the aniline (vs. methyl in xylazine) enhances electron-withdrawing effects, altering receptor binding.
  • Pharmacology : Clonidine’s imidazoline ring targets central α2-adrenergic receptors in humans, while xylazine’s thiazine ring shows higher affinity for veterinary receptors .

Denatonium Chloride

Structure: Denatonium chloride ([2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-diethyl-(phenylmethyl)azanium chloride) includes a benzyl group and a diethylamine chain attached to the 2,6-dimethylaniline core . Key Differences:

  • Bulkier Substituents : The benzyl group increases steric hindrance, preventing pharmacological activity.
  • Application: Denatonium is a bittering agent (non-therapeutic), unlike xylazine’s sedative properties .

Structural and Functional Analysis

Crystallographic Properties

Property Xylazine Hydrochloride Lidocaine Hydrochloride Clonidine Hydrochloride
Space Group P21/c (monoclinic) Not explicitly reported P21/c (monoclinic)
Hydrogen Bond Network N–H⋯O, N–H⋯Cl, O–H⋯Cl clusters N–H⋯O (amide-water interactions) N–H⋯Cl (imidazoline-Cl)
Dihedral Angle 83.24° (aromatic-thiazine) ~90° (amide-aromatic) ~60° (imidazoline-aromatic)

Pharmacological Profiles

Parameter Xylazine Lidocaine Clonidine
Primary Use Veterinary sedation Local anesthesia Hypertension treatment
Receptor Target α2-Adrenergic (veterinary) Voltage-gated Na+ channels α2-Adrenergic (human)
Species Specificity High (ruminants, horses) Broad (mammals) Primates/humans

Preparation Methods

Reaction Mechanism and Procedure

2,6-Dimethylaniline is dissolved or suspended in an inert solvent such as carbon tetrachloride (CCl₄), toluene, or isooctane. Hydrochloric acid (HCl) gas is introduced into the mixture, leading to the formation of the ammonium salt via protonation of the amine group. The reaction proceeds as follows:

2,6-Dimethylaniline+HCl2,6-Dimethylanilinium chloride\text{2,6-Dimethylaniline} + \text{HCl} \rightarrow \text{2,6-Dimethylanilinium chloride}

Key steps include:

  • Solvent Selection : Non-polar solvents like CCl₄ are preferred due to their low solubility for the ammonium salt, promoting crystallization and ease of isolation.

  • Temperature Control : The reaction is conducted at 0–80°C to balance reaction rate and selectivity.

  • Workup : The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried.

Optimization and Yield

The patent reports a yield of 69% for 4-chloro-2,6-dimethylaniline hydrochloride under optimized conditions. While this yield pertains to a subsequent chlorination step, the initial protonation step achieves near-quantitative conversion when using excess HCl in CCl₄ with ethanol as a co-solvent. The use of ethanol enhances the solubility of HCl in the organic phase, ensuring complete protonation.

Industrial Scalability

This method is highly scalable, with the patent describing continuous and batch processes at pressures of 1.0–1.5 bar. The inert solvent is recycled, minimizing waste and cost.

Reduction of 2,6-Dimethylnitrobenzene Followed by Acidification

An alternative route involves the reduction of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline, followed by immediate acidification to form the hydrochloride salt. This method, outlined in a laboratory procedure, is favored for its compatibility with nitro compound precursors.

Reaction Mechanism and Procedure

  • Reduction Step :

    • 2,6-Dimethylnitrobenzene is reduced using stannous chloride (SnCl₂) in concentrated HCl and glacial acetic acid:

      2,6-DimethylnitrobenzeneSnCl2,HCl2,6-Dimethylaniline\text{2,6-Dimethylnitrobenzene} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{2,6-Dimethylaniline}
    • The reaction mixture is cooled, and the intermediate 2,6-dimethylanilinium chloride crystallizes upon saturation with HCl.

  • Isolation :

    • The crystalline salt is collected via vacuum filtration and washed with cold water to remove residual SnCl₂ and acetic acid.

Advantages and Limitations

  • Advantages : Avoids handling pure 2,6-dimethylaniline, which is toxic and volatile.

  • Limitations : Generates tin waste (SnCl₄), requiring careful disposal.

Comparative Analysis of Synthesis Methods

ParameterDirect ProtonationReduction-Acidification
Starting Material 2,6-Dimethylaniline2,6-Dimethylnitrobenzene
Reagents HCl gas, inert solventSnCl₂, HCl, glacial acetic acid
Yield ~69% (isolated salt)>80% (reduction step)
Purity High (crystalline product)Moderate (requires washing)
Scalability Industrial-scale feasibleLab-scale optimized
Environmental Impact Low (solvent recycling)High (tin waste generation)

Solvent Effects on Crystallization

In the direct protonation method, solvent polarity directly influences salt solubility. For example, CCl₄ (dielectric constant = 2.24) minimizes solubility, enabling >90% precipitation of the hydrochloride. Polar co-solvents like ethanol adjust solubility to balance reaction kinetics and yield.

Temperature and Reaction Kinetics

Elevated temperatures (up to 80°C) accelerate protonation but risk side reactions such as alkylation or oxidation. The patent recommends 10–15°C for optimal selectivity.

Applications and Industrial Relevance

(2,6-Dimethylanilino)azanium chloride serves as a precursor to herbicides and lidocaine analogs . Its stability and ease of handling make it preferable over the free amine in large-scale syntheses.

Q & A

Q. What are the preferred synthetic routes for (2,6-Dimethylanilino)azanium chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between ketones and primary amines. For example, β-diketimine ligands (structurally related to the target compound) are formed by co-condensation of ketones with 2,6-dimethylaniline derivatives under inert atmospheres. Solvent choice (e.g., ethanol or toluene) and temperature (60–80°C) critically affect reaction kinetics and purity. Post-synthesis, the hydrochloride salt is precipitated using HCl gas or concentrated HCl, followed by recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing (2,6-Dimethylanilino)azanium chloride?

  • UV-Vis Spectroscopy : The compound exhibits λmax at ~235 nm and 288 nm, consistent with aromatic π→π* transitions and protonated amine moieties .
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) or GC-MS with derivatization for volatility. Retention times and mass fragmentation patterns should align with PubChem data .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (C8H11N<sup>+</sup>Cl<sup>−</sup>; MW: 156.63 g/mol).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

  • Software Tools : Use SHELXL for small-molecule refinement. For disordered regions, apply PART instructions and geometric restraints. Twinned data (e.g., from non-merohedral twins) require HKLF 5 format and BASF parameter optimization .
  • Validation : Cross-check with Mercury CSD (Cambridge Structural Database) to compare bond lengths/angles (e.g., C–N: 1.34–1.38 Å, N–H⋯Cl: 2.1–2.3 Å) and validate hydrogen-bonding networks .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of (2,6-Dimethylanilino)azanium chloride?

In crystal structures, the chloride anion forms N–H⋯Cl (2.25–2.35 Å) and O–H⋯Cl (2.45 Å) hydrogen bonds with adjacent cations and water molecules, creating 1D chains. π-π interactions between aromatic rings (centroid distances: 5.22 Å) further stabilize the lattice, as observed in N-(2,6-dimethylanilino)-thiazinium chloride monohydrate .

Hydrogen Bond Parameters Donor–Acceptor Distance (Å)Angle (°)
N–H⋯Cl2.28165
O–H⋯Cl (water)2.45159

Q. How can computational methods (e.g., DFT, QSAR) predict the electronic properties and reactivity of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic regions at the anilino group .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area. Validation via leave-one-out cross-checking (R<sup>2</sup> > 0.85) .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in analytical standards?

  • Certified Reference Materials (CRMs) : Source 2,6-dimethylaniline derivatives with ≥98% purity (e.g., CAS 142-04-1) and validate via NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS .
  • Interlaboratory Studies : Use harmonized protocols (e.g., ISO/IEC 17025) for GC-FID quantification (RSD < 2%) and spike recovery tests (95–105%) .

Q. How do solvent polarity and pH affect the stability of (2,6-Dimethylanilino)azanium chloride in solution?

  • Stability Tests : Monitor degradation via UV-Vis at pH 2–7 (0.1 M phosphate buffer). The compound is stable below pH 5 but hydrolyzes to 2,6-dimethylaniline at pH > 7 (t1/2 = 12 h at pH 9) .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) for long-term storage (-20°C). Avoid alcohols due to esterification risks .

Crystallography and Structural Insights

Q. What are the key crystallographic parameters for (2,6-Dimethylanilino)azanium chloride derivatives?

Parameter Value
Space groupP21/c
a, b, c (Å)13.4546, 8.6547, 12.7732
β (°)109.21
V (Å<sup>3</sup>)1404.56
Z4
Rint0.033
Refinement softwareSHELXL-2018/3
Data collected at 100 K (CuKα radiation, λ = 1.5418 Å) with Oxford Diffraction Xcalibur .

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